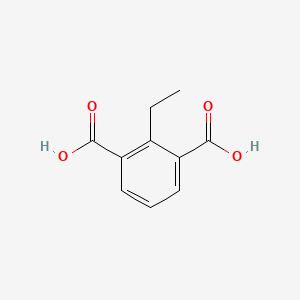
2-Ethylbenzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbenzene-1,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, with an ethyl group (-C2H5) attached to the second carbon of the benzene ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride to introduce the carboxyl groups.
Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, where ethylbenzene is oxidized in the presence of catalysts and oxidizing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives, such as 2-ethylbenzene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Ethylbenzene-1,3,5-tricarboxylic acid
Reduction: 2-Ethylbenzene-1,3-diol, 2-Ethylbenzene-1,3-dialdehyde
Substitution: 2-Ethylbenzene-1,3-dichloride, 2-Ethylbenzene-1,3-dinitrobenzene
科学的研究の応用
2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It can be employed in biochemical studies to understand metabolic pathways.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
作用機序
2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.
類似化合物との比較
Phthalic acid (1,2-benzenedicarboxylic acid)
Terephthalic acid (1,4-benzenedicarboxylic acid)
Isophthalic acid (1,3-benzenedicarboxylic acid)
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
FVDFOPLANFYOJD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
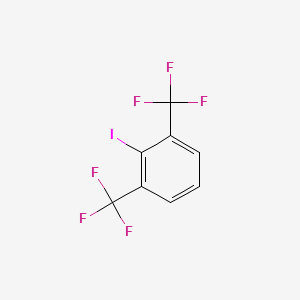
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)
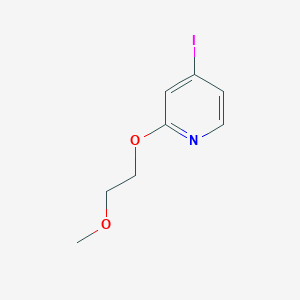
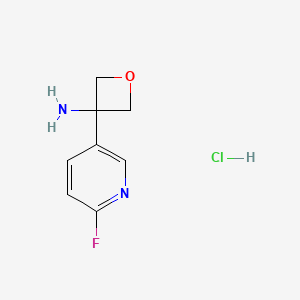
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)
![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
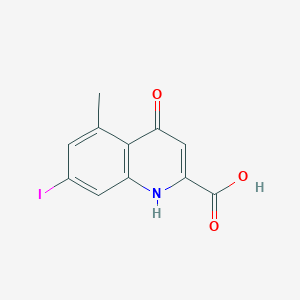
![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
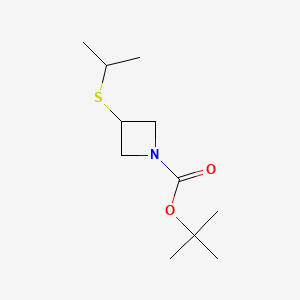
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
